The C5-Halogenated Thiazole Scaffold: A Technical Deep Dive into N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
The C5-Halogenated Thiazole Scaffold: A Technical Deep Dive into N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Topic: N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the 2-aminothiazole core is a privileged structure, serving as a linchpin in therapeutics ranging from antibiotics (sulfathiazoles) to tyrosine kinase inhibitors (dasatinib). N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5) represents a critical synthetic intermediate. Its value lies not merely in its biological activity but in its utility as a regioselective electrophilic handle. The C5-bromine atom provides a versatile "exit vector" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing researchers to elaborate the scaffold into complex pharmacophores.
This guide dissects the molecular architecture, validated synthesis protocols, and structural validation of this compound, moving beyond basic properties to the causal logic of its chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide |
| CAS Number | 21478-95-5 |
| Molecular Formula | C₆H₇BrN₂OS |
| Molecular Weight | 235.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| Melting Point | ~190–194 °C (Decomposes) |
| Lipinski Profile | H-Bond Donors: 1 | H-Bond Acceptors: 2 | LogP: ~1.8 (Predicted) |
Structural Elucidation & Electronic Logic
To manipulate this molecule effectively, one must understand the electronic distribution of the thiazole ring.
The Thiazole Electronic Map
The 1,3-thiazole ring is π-excessive but less so than thiophene due to the electronegative nitrogen.
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Position 2 (C2): Flanked by Sulfur and Nitrogen, this position is naturally nucleophilic. In this molecule, it is capped by an acetamide group, which reduces basicity and stabilizes the system against oxidation.
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Position 4 (C4): Occupied by a methyl group.[1] This steric bulk directs electrophilic attack away from C4 and influences the conformation of the acetamide tail.
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Position 5 (C5): This is the nucleophilic hotspot of the ring. In the precursor (N-(4-methylthiazol-2-yl)acetamide), C5 is the site of highest electron density, making it susceptible to electrophilic aromatic substitution (SEAr). The presence of the Bromine atom here locks this position, transforming it from a nucleophile to an electrophile (for cross-coupling).
3D Conformational Insight
The acetamide group at C2 is not static. It likely adopts a syn-planar conformation relative to the thiazole nitrogen to facilitate an intramolecular hydrogen bond (NH···N), although crystal packing forces can distort this. The C4-methyl group provides steric hindrance that prevents free rotation of bulky substituents if introduced at C5, a feature often exploited to lock ligand conformations in protein binding pockets.
Synthetic Pathway & Mechanism[6]
The synthesis is a two-stage protocol designed for high regioselectivity. The critical step is the bromination, where choice of reagent dictates the purity profile.
Step 1: Acetylation of 2-Amino-4-methylthiazole
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Reagents: Acetic anhydride (Ac₂O) or Acetyl chloride, Pyridine/Triethylamine base.
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Logic: Protection of the exocyclic amine is mandatory. Free 2-aminothiazoles are prone to oxidation and can undergo N-bromination rather than C-bromination if unprotected.
Step 2: Regioselective C5-Bromination
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Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (ACN) or DMF.
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Why NBS? Unlike elemental bromine (Br₂), which is harsh and can lead to poly-bromination or hydrobromide salt formation, NBS provides a controlled source of electrophilic bromine (Br⁺). The reaction proceeds via a standard Electrophilic Aromatic Substitution (SEAr) mechanism.
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Mechanism: The lone pair on the amide nitrogen donates electron density into the thiazole ring, activating C5. The succinimide byproduct is water-soluble, simplifying purification.
Caption: Step-wise synthesis pathway highlighting the critical intermediate and regioselective bromination step.
Experimental Protocol: Synthesis & Validation
Safety Note: Thiazoles can be skin irritants. NBS is an irritant. Perform all reactions in a fume hood.
Protocol A: Bromination of N-(4-methylthiazol-2-yl)acetamide
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Preparation: Dissolve 10 mmol (1.56 g) of N-(4-methylthiazol-2-yl)acetamide in 20 mL of anhydrous Acetonitrile (ACN). Ensure the vessel is dry to prevent hydrolysis.
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Addition: Cool the solution to 0°C in an ice bath. Add 10.5 mmol (1.87 g) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Reasoning: Slow addition prevents localized high concentrations of Br⁺, reducing side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (lower Rf) should disappear.
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Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.
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Purification: Filter the solid. Wash with cold water to remove succinimide. Recrystallize from Ethanol/Water if necessary.
Self-Validating Analytical Criteria
To ensure the structure is correct, you must confirm the loss of the C5 proton.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.20 ppm (s, 3H, -COCH₃) | Acetyl methyl group. |
| δ 2.45 ppm (s, 3H, Thiazole-CH₃) | C4-Methyl group. Note: Shifted slightly downfield due to Br proximity. | |
| δ 12.10 ppm (br s, 1H, -NH) | Amide proton (exchangeable with D₂O). | |
| ABSENCE of signal at ~6.8 ppm | CRITICAL: The C5-H proton singlet found in the starting material must be gone. | |
| Mass Spectrometry | m/z 235 & 237 (1:1 ratio) | Characteristic isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br). |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch) | Amide carbonyl. |
| ~3150 cm⁻¹ (N-H stretch) | Amide N-H. |
Medicinal Chemistry Context: The "Warhead" Potential
Why synthesize this specific bromide? It is a gateway molecule.
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Tubulin Inhibition: Thiazole acetamides are bioisosteres for the cis-stilbene moiety found in Combretastatin A-4. The 4-methyl-5-bromo substitution pattern creates a rigid core that can be coupled to aryl rings to mimic the pharmacophore required for the colchicine binding site on tubulin.
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Cross-Coupling Hub:
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Suzuki-Miyaura: Reacting this bromide with aryl boronic acids yields 5-arylthiazoles (bi-aryl systems).
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Sonogashira: Coupling with terminal alkynes extends the carbon skeleton.
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Buchwald-Hartwig: Amination at C5 creates highly substituted aminothiazoles.
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Caption: The 5-bromo derivative serves as a divergent intermediate for three major therapeutic classes.
References
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El-Abd, S. et al. (2022).[2] "Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
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Siddiqui, N. et al. (2009). "Thiadiazoles: Progress report on biological activities." Journal of Chemical and Pharmaceutical Research.
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Zagade, A. & Senthilkumar, S. (2011).[3][4] "Thiazole: A valuable scaffold in pharmaceutical chemistry."[5] International Journal of Pharmaceutical Sciences and Drug Research.
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PubChem. "N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide Compound Summary." National Library of Medicine.
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Sigma-Aldrich. "Product Specification: N-(5-Bromo-4-methylthiazol-2-yl)acetamide."[6]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-Bromo-4-methylthiazol-2-yl)acetamide | 21478-95-5 [sigmaaldrich.com]
